2-(2-Fluoroethoxy)ethanol

Description

The exact mass of the compound 2-(2-Fluoroethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Fluoroethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoroethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

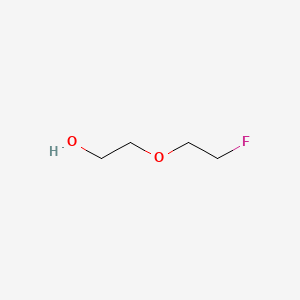

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQHGORLUMRDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190748 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-22-8 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoroethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide offers a comprehensive examination of 2-(2-fluoroethoxy)ethanol, a fluorinated organic building block of increasing importance in the fields of medicinal chemistry and drug development. Recognizing the limited publicly available data on this specific compound, this document employs a comparative approach, utilizing the well-documented properties of its chloro-analog, 2-(2-chloroethoxy)ethanol, as a scientific baseline. The guide delves into the critical aspects of its synthesis, predicted physicochemical properties, and key applications, with a particular focus on its role as a versatile synthon for introducing the fluoroethoxy moiety into complex molecules. Detailed experimental considerations, analytical workflows, and safety protocols are presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

The Reference Point: 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7)

To understand the properties of 2-(2-fluoroethoxy)ethanol, it is instructive to first examine its more common and extensively characterized chloro-analog. 2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a crucial intermediate in numerous synthetic processes, particularly within the pharmaceutical industry.[1] Its structure features a primary alcohol, an ether linkage, and a primary alkyl chloride, affording it a versatile reactivity profile.[2] The chloroethoxy group can readily undergo nucleophilic substitution, while the hydroxyl group can be derivatized, providing multiple pathways for molecular elaboration.[2]

This compound is a key starting material in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the antipsychotic medication Quetiapine, as well as Hydroxyzine and Cetirizine.[3][4]

Physicochemical Properties of 2-(2-Chloroethoxy)ethanol

The known physical and chemical properties of the chloro-analog provide a foundation for predicting the behavior of its fluorinated counterpart.

| Property | Value | Source(s) |

| CAS Number | 628-89-7 | [5] |

| Molecular Formula | C₄H₉ClO₂ | [5][6] |

| Molecular Weight | 124.57 g/mol | [7] |

| Appearance | Clear, colorless to light yellow liquid | [3][8] |

| Boiling Point | 79-81 °C at 5 mmHg 185 °C at 760 mmHg | [7][9] |

| Density | 1.18 g/mL at 25 °C | [7] |

| Flash Point | 90 °C (194 °F) | [9] |

| Refractive Index | n20/D 1.452 - 1.4535 | [9] |

| Solubility | Miscible with water | [9] |

Synthesis of 2-(2-Fluoroethoxy)ethanol

Direct, large-scale synthesis routes for 2-(2-fluoroethoxy)ethanol are not as commonly published as those for its chloro-analog. However, its preparation can be logically achieved through nucleophilic fluorination of a suitable precursor. The most common strategy involves a halogen exchange (Halex) reaction or the displacement of a better leaving group, such as a tosylate, with a fluoride salt.

The C-Cl bond in 2-(2-chloroethoxy)ethanol is moderately reactive towards nucleophilic substitution. However, to achieve efficient fluorination, a more reactive leaving group is often preferred. A robust and widely applicable method involves the tosylation of the corresponding diol followed by nucleophilic displacement with a fluoride source. A representative synthesis based on established chemical principles is outlined below.[10]

Experimental Protocol: Two-Step Synthesis from Diethylene Glycol

This protocol describes a reliable pathway to generate the target compound, starting from the readily available diethylene glycol.

Step 1: Monotosylation of Diethylene Glycol

-

Setup: To a stirred solution of diethylene glycol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (N₂ or Ar), add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monotosylated intermediate.

Step 2: Nucleophilic Fluorination

-

Setup: Dissolve the tosylated intermediate (1.0 eq) in a polar, aprotic solvent such as anhydrous tert-Butanol or DMF.[10]

-

Fluorination: Add a fluoride source, such as Caesium Fluoride (CsF) or spray-dried Potassium Fluoride (KF) (1.5-2.0 eq).[10] The use of a phase-transfer catalyst (e.g., a crown ether) may be beneficial with KF.

-

Reaction: Heat the mixture to 100 °C and stir overnight, monitoring the reaction by TLC or GC-MS.[10]

-

Workup: After cooling, dilute the reaction mixture with water and extract the product with an appropriate solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate carefully due to the product's expected volatility. The final product, 2-(2-fluoroethoxy)ethanol, can be purified by distillation under reduced pressure.

Caption: Synthetic workflow for 2-(2-fluoroethoxy)ethanol.

Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol

While comprehensive experimental data for 2-(2-fluoroethoxy)ethanol is scarce, its properties can be predicted based on fundamental chemical principles and comparison with its chloro-analog. The substitution of chlorine with fluorine introduces significant changes due to fluorine's high electronegativity, small atomic radius, and the exceptional strength of the C-F bond.

| Property | 2-(2-Chloroethoxy)ethanol (Known) | 2-(2-Fluoroethoxy)ethanol (Predicted/Known) | Rationale for Difference |

| CAS Number | 628-89-7 | 373-22-8 | N/A |

| Molecular Formula | C₄H₉ClO₂ | C₄H₉FO₂ | Halogen substitution |

| Molecular Weight | 124.57 g/mol | 108.11 g/mol | F is much lighter than Cl |

| Boiling Point | ~185 °C | Predicted to be lower | Weaker intermolecular van der Waals forces and dipole-dipole interactions despite the higher C-F bond polarity. |

| Density | 1.18 g/mL | Predicted to be lower (~1.1 g/mL) | The mass of F is significantly less than Cl. |

| C-X Bond Strength | ~330 kJ/mol (C-Cl) | ~485 kJ/mol (C-F) | High electronegativity of F creates a strong, stable bond. |

| Reactivity | C-Cl bond is a good leaving group | C-F bond is a very poor leaving group | The high strength of the C-F bond makes it resistant to nucleophilic substitution. |

Analytical Characterization

Confirmation of the successful synthesis and purity of 2-(2-fluoroethoxy)ethanol requires a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic triplets for the methylene protons, with coupling observed between protons and the adjacent fluorine atom (²JHF and ³JHF couplings). The protons on the carbon bearing the fluorine (-CH₂F) will appear as a doublet of triplets.

-

¹⁹F NMR : A single resonance, likely a triplet due to coupling with the adjacent methylene protons, will be the definitive signal for the fluoro-group.

-

¹³C NMR : The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield.

-

-

Mass Spectrometry (MS) : Electron ionization (EI) would likely show fragmentation patterns involving the loss of H₂O, CH₂O, and the fluoroethoxyethyl radical.

-

Chromatography (GC/HPLC) : Gas chromatography is well-suited for assessing the purity of this volatile compound. A standard workflow would involve injecting a diluted sample onto a suitable column (e.g., a polar DB-WAX or non-polar DB-5) to separate it from residual starting materials, solvents, and byproducts.

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The primary value of 2-(2-fluoroethoxy)ethanol in a research and development context is its function as a specialized building block, or synthon. It allows for the strategic introduction of the 2-fluoroethoxyethyl moiety into a target molecule.

Rationale for Fluorination in Drug Design

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The 2-fluoroethoxy group can impart several beneficial properties:

-

Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to enzymatic cleavage. Introducing this group can block metabolic oxidation at that position, increasing the drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation, which can fine-tune its solubility, permeability, and binding affinity to its biological target.

-

Enhanced Target Binding: The highly polarized C-F bond can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency.

Application in PET Imaging

A prominent application for this structural motif is in the development of Positron Emission Tomography (PET) imaging agents. By using the radioactive isotope Fluorine-18 (¹⁸F), molecules containing the fluoroethoxy group can be synthesized and used to visualize and quantify biological processes in vivo. A notable example is the development of ¹⁸F-labeled curcumin derivatives for imaging β-amyloid plaques in the context of Alzheimer's disease research.[10]

Caption: Role as a synthon in drug development.

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for 2-(2-fluoroethoxy)ethanol. Therefore, a cautious approach based on related compounds is mandatory.

-

Analogs: The chloro-analog, 2-(2-chloroethoxy)ethanol, is classified as a skin and eye irritant.[11][12] The simpler compound, 2-fluoroethanol, is highly toxic and was once used as a pesticide.[13] It is metabolized in vivo to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[13]

-

Precautionary Measures: Given the potential for toxicity, 2-(2-fluoroethoxy)ethanol must be handled with extreme care.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Handling: Avoid contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water immediately and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

References

- Vertex AI Search. (2026). 2-[2-(2-Fluoroethoxy)ethoxy]ethanol - ChemicalBook.

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2008).

- ChemicalBook. (n.d.). 2-(2-FLUOROETHOXY)ETHANOL(373-22-8) 1H NMR spectrum.

- Wikipedia. (n.d.). 2-Fluoroethanol.

- Thermo Scientific Alfa Aesar. (n.d.). 2-(2-Chloroethoxy)ethanol, 99%.

- ResearchGate. (2019). Synthesis of 3. Reagents and conditions.

- Dakenchem. (n.d.). The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). 2-(2-Chloroethoxy)ethanol 99%.

- Benchchem. (n.d.).

- Valeshvar Biotech. (n.d.). 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India.

- PubChem - NIH. (n.d.). 2-(Chloroethoxy)ethanol.

- NIST WebBook. (n.d.). Ethanol, 2-(2-chloroethoxy)-.

- ChemicalBook. (2025). 2-(2-Chloroethoxy)ethanol.

- Benchchem. (n.d.). A Technical Guide to 2-(2-Chloroethoxy)ethanol.

- Mallak Specialties. (2018). 2-(2-Chloroethoxy) Ethanol, 628-89-7.

- Shiv Shakti. (n.d.). 2-(2-Chloroethoxy)ethanol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India [valeshvarbiotech.com]

- 5. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 7. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]

- 8. 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE; 2CEE; 2C2E; 2-Chloro ethoxy ethanol; 2-(2-Chloroethoxy) Ethanol, 2-(2-Hydroxyethoxy)ethyl chloride; 2-(2â-chloroethoxy)ethanol [mallakchemicals.com]

- 9. fishersci.fi [fishersci.fi]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structure, Bonding, and Application of 2-(2-Fluoroethoxy)ethanol for Advanced Research

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluoroethoxy)ethanol is a bifunctional molecule of increasing interest in medicinal chemistry and materials science. As a member of the fluoroether alcohol class, it serves as a valuable synthetic building block for introducing the fluoroethoxy moiety into more complex molecular architectures. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the structure, bonding, synthesis, and spectroscopic characterization of 2-(2-Fluoroethoxy)ethanol, offering field-proven insights and detailed protocols for its handling and analysis.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while profoundly altering local electronic properties, pKa, and metabolic stability.[1][5] The 2-(2-fluoroethoxy)ethyl group, accessible via intermediates like 2-(2-Fluoroethoxy)ethanol, offers a more complex and nuanced alternative to simpler fluorinated groups like trifluoromethyl (-CF3). It provides a combination of ether and fluoroalkyl characteristics, which can enhance solubility, modulate hydrogen bonding capacity, and improve pharmacokinetic profiles by blocking sites of oxidative metabolism.[1][2] This guide serves as a foundational resource for researchers aiming to leverage these properties through the proficient use of 2-(2-Fluoroethoxy)ethanol.

Physicochemical Properties and Molecular Structure

2-(2-Fluoroethoxy)ethanol (F-PEG1-OH) is a colorless liquid characterized by the presence of a primary alcohol and a fluoroethyl ether group. This dual functionality dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol

| Property | Value | Source |

| CAS Number | 373-22-8 | [6] |

| Molecular Formula | C4H9FO2 | |

| Molecular Weight | 108.11 g/mol | |

| Appearance | Colorless Liquid | |

| Boiling Point | 132-133 °C (at 30 Torr) | [7] |

| Density | ~1.06 g/cm³ | [7] |

| Solubility | Miscible with water and common organic solvents | [8] |

The molecule's structure, F-CH₂CH₂-O-CH₂CH₂-OH, allows for significant intermolecular hydrogen bonding via the terminal hydroxyl group, contributing to its water miscibility and relatively high boiling point. The strong C-F bond introduces a significant dipole moment and influences the conformational preferences of the ethyl chain.

Synthesis and Purification

A common and reliable method for synthesizing 2-(2-Fluoroethoxy)ethanol is through the reaction of a protected ethylene glycol with a fluoroethylating agent, followed by deprotection. An alternative route involves the ring-opening of ethylene oxide by 2-fluoroethanol. Below is a generalized workflow for its synthesis.

Synthetic Workflow Overview

Caption: A standard workflow for the structural elucidation of the target molecule.

Interpreted Spectroscopic Data

The following table summarizes the expected spectroscopic features that validate the structure of 2-(2-Fluoroethoxy)ethanol.

Table 2: Summary of Spectroscopic Data for 2-(2-Fluoroethoxy)ethanol

| Technique | Feature | Expected Observation and Interpretation |

| ¹H NMR | Chemical Shifts & Multiplicity | - F-CH₂- : ~4.5 ppm (dt, ²JHF ≈ 47 Hz, ³JHH ≈ 4 Hz). The large coupling is to ¹⁹F, the smaller to the adjacent CH₂. - -O-CH₂(CH₂F) : ~3.7 ppm (dt, ³JHF ≈ 28 Hz, ³JHH ≈ 4 Hz). - -O-CH₂(CH₂OH) : ~3.6 ppm (t, ³JHH ≈ 5 Hz). - -CH₂-OH : ~3.5 ppm (t, ³JHH ≈ 5 Hz). - -OH : Broad singlet, chemical shift is concentration-dependent. |

| ¹³C NMR | Chemical Shifts & Multiplicity | - F-CH₂- : ~83 ppm (d, ¹JCF ≈ 170 Hz). Large one-bond coupling to fluorine. - -O-CH₂(CH₂F) : ~70 ppm (d, ²JCF ≈ 20 Hz). Smaller two-bond coupling to fluorine. - -O-CH₂(CH₂OH) : ~72 ppm (s). - -CH₂-OH : ~61 ppm (s). |

| IR Spectroscopy | Key Vibrational Bands | - O-H Stretch : Broad peak at ~3400 cm⁻¹ (indicative of hydrogen-bonded alcohol). [9] - C-H Stretch : Peaks in the range of 2850-3000 cm⁻¹. - C-O Stretch : Strong peak(s) around 1100 cm⁻¹ (characteristic of ethers and alcohols). [9] - C-F Stretch : Strong, sharp peak around 1050 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion & Fragmentation | - Molecular Ion (M⁺) : m/z = 108 (may be weak or absent). - Key Fragments : m/z = 45 ([HOCH₂CH₂]⁺), m/z = 63 ([FCH₂CH₂O]⁺), and fragments from subsequent losses. [10] |

Note: Exact chemical shifts and coupling constants can vary based on the solvent and instrument used. Data is predicted based on analogous structures and fundamental principles. [6]

Applications in Drug Development

The primary application of 2-(2-Fluoroethoxy)ethanol is as a precursor for introducing the 2-(2-fluoroethoxy)ethyl side chain. This moiety is strategically employed in drug design to:

-

Enhance Metabolic Stability: The strong C-F bond can block metabolic oxidation at or near its position, increasing the drug's half-life. [1][4]* Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can improve a drug's ability to cross cellular membranes and the blood-brain barrier. [2][4]* Alter Binding Affinity: The polar C-F bond can participate in favorable electrostatic interactions with protein targets, potentially increasing potency and selectivity. [5]

Safety and Handling

-

Hazard Identification: Based on analogous compounds like 2-(2-chloroethoxy)ethanol and 2-fluoroethanol, this substance should be treated as a potential irritant to the skin and eyes and may be harmful if inhaled or ingested. [8][11][12]The parent compound, 2-fluoroethanol, is known to be highly toxic. [12]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [11] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [11][13] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][13]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [8]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [8]

-

Conclusion

2-(2-Fluoroethoxy)ethanol is a specialized chemical intermediate with significant potential for the synthesis of advanced materials and next-generation pharmaceuticals. A thorough understanding of its structure, bonding, and reactivity, confirmed by rigorous spectroscopic analysis, is essential for its effective and safe application in research and development. The protocols and data presented in this guide provide a robust framework for scientists to utilize this valuable building block with confidence and precision.

References

-

2-[2-(2-Fluoroethoxy)ethoxy]ethanol Chemical Properties. ChemicalBook.

-

Fluoroalkyl Ethers for Drug Design. Enamine.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH).

-

Safety Data Sheet for 2-(2-Chloroethoxy)ethanol. Thermo Fisher Scientific.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Safety Data Sheet for 2-(2-Chloroethoxy)ethanol. Sigma-Aldrich.

-

Fluorine in drug discovery: Role, design and case studies. RSC Publishing.

-

2-(2-FLUOROETHOXY)ETHANOL(373-22-8) 1H NMR spectrum. ChemicalBook.

-

Safety Data Sheet for 2-(2,2,2-trifluoroethoxy)ethanol. ChemicalBook.

-

Applications of Fluorine in Medicinal Chemistry. PubMed.

-

2-Fluoroethanol. Wikipedia.

-

Safety Data Sheet for 2-(2-Chloroethoxy)ethanol. Fisher Scientific.

-

2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Loba Chemie.

-

2-(Chloroethoxy)ethanol. PubChem, National Institutes of Health (NIH).

-

Exploring the Chemical Properties and Applications of 2-(2-Chloroethoxy)ethanol. Techemi.

-

2-[2-(2-Chloroethoxy)ethoxy]ethanol. Sigma-Aldrich.

-

The Role of 2-(2-Chloroethoxy)ethanol in Pharmaceutical Synthesis. BOC Sciences.

-

Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-. NIST WebBook.

-

2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL synthesis. ChemicalBook.

-

2-(2-Ethoxyethoxy)ethanol. Automated Topology Builder (ATB).

-

2-(2-(2-Chloroethoxy)ethoxy)ethanol. PubChem, National Institutes of Health (NIH).

-

2-(2-Chloroethoxy)ethanol, 99%. Thermo Scientific Alfa Aesar.

-

Ethanol, 2-(2-chloroethoxy)-. NIST WebBook.

-

Synthesis of 3. Reagents and conditions. ResearchGate.

-

N-[2-(2-Chloroethoxy)ethyl]acetamide Synthesis. Organic Syntheses.

-

Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed.

-

2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum. ChemicalBook.

-

2-[2-(2-Chloroethoxy)ethoxy]ethanol. Tokyo Chemical Industry (TCI).

-

Ethanol, 2-(2-ethoxyethoxy)-. NIST WebBook.

-

2-(2-Chloroethoxy)ethanol 99%. Sigma-Aldrich.

-

Infrared spectrum of ethanol. Doc Brown's Chemistry.

-

2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra. ResearchGate.

-

2-(2-Chloroethoxy)ethanol(628-89-7) IR Spectrum. ChemicalBook.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-FLUOROETHOXY)ETHANOL(373-22-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS#: 373-45-5 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 13. 2-(2,2,2-TRIFLUOROETHOXY)ETHANOL - Safety Data Sheet [chemicalbook.com]

2-(2-Fluoroethoxy)ethanol CAS number lookup

An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7): Synthesis, Properties, and Applications in Drug Development

A Note to the Reader: This technical guide focuses on 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7). The initially requested compound, 2-(2-fluoroethoxy)ethanol, is not widely documented in publicly available scientific literature, preventing the compilation of a comprehensive technical guide. In contrast, its chloro-analogue is a well-characterized and industrially significant compound with extensive applications, particularly in the pharmaceutical sector. This guide has therefore been developed to provide a thorough understanding of this closely related and highly relevant molecule.

Introduction

2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a critical intermediate in a multitude of synthetic processes, most notably within the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a primary alcohol and a primary alkyl chloride separated by an ether linkage, provides a versatile platform for chemical modification.[2] This unique reactivity profile allows it to be used as a key building block in the synthesis of complex molecules, including several important Active Pharmaceutical Ingredients (APIs).[1][3] This guide provides a detailed examination of the physicochemical properties, synthesis, and key applications of 2-(2-chloroethoxy)ethanol, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Properties

2-(2-Chloroethoxy)ethanol is a colorless to pale yellow liquid.[3] Its physical and chemical properties are crucial for its handling, storage, and application in chemical processes.

| Property | Value | Source(s) |

| CAS Number | 628-89-7 | [4][5] |

| Molecular Formula | C4H9ClO2 | [3][4] |

| Molecular Weight | 124.57 g/mol | [4] |

| Boiling Point | 79-81 °C at 5 mmHg | [4] |

| Density | 1.18 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.452 | [4] |

| Flash Point | 90 °C (194 °F) | [3] |

| Solubility | Miscible with water | [3][6] |

| Synonyms | Diethylene glycol monochlorohydrin, 2-Chloroethyl 2-hydroxyethyl ether | [4][5] |

Synthesis of 2-(2-Chloroethoxy)ethanol

The synthesis of 2-(2-chloroethoxy)ethanol is often achieved through the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride to form N-[2-(2-hydroxyethoxy)ethyl]acetamide, which is then chlorinated using thionyl chloride.[7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]acetamide [7]

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, condenser, and thermometer, dissolve 15.75 g (0.15 mol) of 2-(2-aminoethoxy)ethanol in 20 mL of anhydrous ethanol.

-

Slowly add 15.75 g (0.154 mol) of acetic anhydride to the solution while maintaining the temperature at or below 40°C.

-

After the addition is complete, reflux the mixture for 15 minutes.

-

Remove the solvent by rotary evaporation to yield the crude product as a pale yellow oil.

-

Purify the product by distillation.

Step 2: Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide [7]

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 20.58 g (0.14 mol) of N-[2-(2-hydroxyethoxy)ethyl]acetamide in 30 mL of chloroform.

-

Cool the flask in an ice bath.

-

Add a solution of 28 g (0.24 mol) of thionyl chloride in 25 mL of chloroform dropwise to the stirred mixture, maintaining the temperature between 10-15°C.

-

After the addition, stir the mixture at room temperature for 30 minutes, followed by refluxing for 20 minutes.

-

Cool the mixture and remove the solvent and excess thionyl chloride by rotary evaporation.

-

Purify the residue by distillation to obtain 2-(2-chloroethoxy)ethanol.

Applications in Drug Development

2-(2-Chloroethoxy)ethanol is a versatile building block for the synthesis of various APIs.[3] Its bifunctional nature allows for the introduction of the 2-(2-hydroxyethoxy)ethyl side chain into larger molecules through nucleophilic substitution at the chlorinated carbon.

This compound is a known intermediate in the synthesis of several key pharmaceutical drugs, including:

-

Quetiapine Fumarate: An atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder.[6]

-

Hydroxyzine HCl: An antihistamine used to treat itching caused by allergies and for anxiety.

-

Cetirizine HCl: A second-generation antihistamine used to treat hay fever, allergies, and urticaria.

Role in the Synthesis of Quetiapine

In the synthesis of quetiapine, 2-(2-chloroethoxy)ethanol is used to introduce the 2-(2-hydroxyethoxy)ethyl side chain via N-alkylation of a piperazine derivative. This reaction is a critical step in assembling the final drug molecule.

Safety and Handling

2-(2-Chloroethoxy)ethanol is a combustible liquid and can cause skin and eye irritation. It is also a lachrymator, meaning it can cause tearing. Proper safety precautions are essential when handling this compound.

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| Precautionary Statement | Description |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

-

Inhalation: Remove to fresh air. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.

Conclusion

2-(2-Chloroethoxy)ethanol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature makes it an essential building block for the synthesis of several important drugs. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers, scientists, and drug development professionals working with this compound.

References

-

Thermo Fisher Scientific. (n.d.). 2-(2-Chloroethoxy)ethanol, 99%. Fisher Scientific. [Link]

-

Mallak Specialties Private Limited. (2018). 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE. [Link]

-

Kim, H., Im, Y. H., Ahn, J., & Choe, Y. S. (2019). Synthesis and in vivo characterization of 18F-labeled difluoroboron-curcumin derivative for β-amyloid plaque imaging. Scientific Reports, 9(1), 7695. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Chloroethoxy)ethanol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. PubChem. [Link]

-

Krakowiak, K. E., & Bradshaw, J. S. (1992). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses, 70, 129. [Link]

-

DrugBank. (n.d.). 2-(2-Chloroethoxy)Ethanol. [Link]

Sources

- 1. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(2-Chloroethoxy) Ethanol, 628-89-7, Diethylene Glycol Chlorohydrin; MALLAK 2CEE; 2CEE; 2C2E; 2-Chloro ethoxy ethanol; 2-(2-Chloroethoxy) Ethanol, 2-(2-Hydroxyethoxy)ethyl chloride; 2-(2â-chloroethoxy)ethanol [mallakchemicals.com]

- 3. 2-(2-Chloroethoxy)ethanol 99 628-89-7 [sigmaaldrich.com]

- 4. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 5. fishersci.fi [fishersci.fi]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol

Abstract: This technical guide provides a comprehensive examination of the physical properties of 2-(2-Fluoroethoxy)ethanol (CAS No. Not Assigned), a fluorinated ether alcohol of increasing interest in pharmaceutical and materials science. Due to the limited availability of published data on this specific compound, this guide adopts a predictive and comparative approach, grounded in fundamental chemical principles and validated by empirical data from structurally analogous compounds. We will explore the anticipated properties, outline rigorous experimental protocols for their determination, and discuss the critical role of fluorine substitution in modulating physicochemical behavior. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, formulation, and analytical development.

Introduction and Strategic Importance

2-(2-Fluoroethoxy)ethanol is a bifunctional molecule featuring a primary alcohol, an ether linkage, and a terminal fluoroethyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] Consequently, understanding the fundamental physical properties of fluorinated intermediates like 2-(2-Fluoroethoxy)ethanol is paramount for designing efficient synthetic routes and developing robust formulations.

While extensive data exists for its chloro-analog, 2-(2-Chloroethoxy)ethanol, the properties of 2-(2-Fluoroethoxy)ethanol are not well-documented in publicly accessible literature. This guide will, therefore, serve two purposes: first, to provide expert-driven predictions of its core physical properties, and second, to offer detailed methodologies for the empirical validation of these characteristics.

Molecular Structure and Predicted Physicochemical Influence

The structure of 2-(2-Fluoroethoxy)ethanol dictates its physical behavior. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting significant water solubility and a relatively high boiling point compared to non-hydroxylated analogs. The ether linkage (-O-) also contributes to its polarity and ability to act as a hydrogen bond acceptor.

The key feature is the terminal fluorine atom. Fluorine's high electronegativity creates a strong dipole moment within the C-F bond, influencing intermolecular interactions. However, unlike chlorine, fluorine is a poor leaving group and is less polarizable, which will affect its reactivity and bulk properties.

Caption: Molecular structure of 2-(2-Fluoroethoxy)ethanol.

Core Physical Properties: A Comparative Analysis

To establish a reliable predictive baseline, we will compare the known properties of 2-(2-Chloroethoxy)ethanol and the parent compound, 2-Ethoxyethanol.

| Property | 2-(2-Chloroethoxy)ethanol | 2-Ethoxyethanol | 2-(2-Fluoroethoxy)ethanol (Predicted) | Justification for Prediction |

| CAS Number | 628-89-7[2] | 110-80-5[3] | Not Assigned | - |

| Molecular Formula | C₄H₉ClO₂[4] | C₄H₁₀O₂[3] | C₄H₉FO₂ | Direct structural analog. |

| Molecular Weight | 124.57 g/mol [4] | 90.12 g/mol [3] | 108.11 g/mol | Calculated from atomic weights. |

| Boiling Point | 180-185 °C[5][6]; 79-81°C @ 5 mmHg[7] | 135 °C[3] | ~145-155 °C | Fluorine is less polarizable than chlorine, leading to weaker van der Waals forces and a lower boiling point than the chloro-analog. The presence of hydrogen bonding will keep it significantly higher than non-hydroxylated ethers. |

| Density | 1.18 g/mL at 25 °C[7] | 0.930 g/cm³[3] | ~1.05-1.15 g/mL | Fluorine is lighter than chlorine, which should result in a lower density compared to the chloro-analog, but the compact nature of the C-F bond will keep it denser than the non-halogenated parent. |

| Flash Point | 90 °C (194 °F)[5][8][9] | 44 °C (111 °F)[3] | ~60-70 °C | Expected to be intermediate between the chloro- and non-halogenated analogs. |

| Refractive Index (n20/D) | 1.452 - 1.4535[7][9] | ~1.407 | ~1.41-1.42 | The high electronegativity and low polarizability of fluorine typically result in a lower refractive index compared to chlorine. |

| Solubility | Miscible with water.[9] | Miscible with water.[3] | Miscible with water. | The dominant hydroxyl and ether groups will ensure high miscibility with polar protic solvents like water. |

Experimental Protocols for Property Determination

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.

Workflow for Physicochemical Characterization

Caption: Workflow for the empirical characterization of 2-(2-Fluoroethoxy)ethanol.

Protocol: Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accuracy, especially with limited sample quantity, a micro-boiling point determination using a Thiele tube is recommended.

-

Methodology:

-

Apparatus Setup: Secure a Thiele tube to a retort stand and fill it with a high-boiling point, transparent heat-transfer fluid (e.g., mineral oil).

-

Sample Preparation: Place a small amount (0.5 mL) of 2-(2-Fluoroethoxy)ethanol into a small-diameter test tube. Insert a capillary tube (sealed at one end) with the open end down into the test tube.

-

Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube. The convention current will ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube upon cooling.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. Record the atmospheric pressure, as boiling point is pressure-dependent.

-

Protocol: Density Measurement

-

Principle: Density is mass per unit volume. A precise measurement is achieved using a pycnometer (specific gravity bottle), which allows for the accurate determination of a fixed volume.

-

Methodology:

-

Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m₁).

-

Water Measurement: Fill the pycnometer with deionized water at a controlled temperature (e.g., 25 °C) and weigh it (m₂). The density of water at this temperature is known.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 2-(2-Fluoroethoxy)ethanol at the same controlled temperature and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / ρ_water

-

Mass of sample = m₃ - m₁

-

Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

-

-

Causality: Using a pycnometer minimizes volumetric errors, and temperature control is critical as density is temperature-dependent.

-

Protocol: Refractive Index Measurement

-

Principle: The refractive index measures how light propagates through a substance. It is a highly characteristic and sensitive property. An Abbe refractometer is the standard instrument.

-

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 2-(2-Fluoroethoxy)ethanol onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically controlled at 20 °C). Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index directly from the instrument's scale.

-

Integrity: Ensure the prism is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) before and after use to prevent cross-contamination.

-

Safety, Handling, and Storage

While specific toxicology data for 2-(2-Fluoroethoxy)ethanol is not available, its structure suggests that precautions similar to those for other glycol ethers should be taken. The chloro-analog, 2-(2-Chloroethoxy)ethanol, is known to cause skin and serious eye irritation.[8][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles with side shields, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Fire Safety: The chloro-analog is a combustible liquid.[8][10] Assume the fluoro-analog is also combustible and keep it away from heat, sparks, and open flames.

Conclusion

2-(2-Fluoroethoxy)ethanol represents a valuable, albeit under-characterized, building block for modern chemistry. This guide provides a robust framework for understanding its physical properties through a combination of predictive analysis based on well-understood chemical principles and data from structural analogs. The detailed experimental protocols herein offer a clear pathway for researchers to obtain the empirical data needed to confidently and safely utilize this compound in their work. As the use of fluorinated intermediates continues to grow, the systematic characterization outlined in this document will be essential for accelerating innovation in drug discovery and materials science.

References

-

ScienceLab.com. Material Safety Data Sheet: 2,2,2-Trifluoroethanol. Available from: [Link]

-

Kim, H., Im, Y. H., Ahn, J., & Choe, Y. S. (2019). Synthesis and in vivo characterization of 18F-labeled difluoroboron-curcumin derivative for β-amyloid plaque imaging. Scientific Reports, 9(1), 7695. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 2,2,2-Trifluoroethanol. Available from: [Link]

-

ResearchGate. Refractive index of 2-(2-hydroxyethoxy)-ethanol. Available from: [Link]

-

PubChem, National Institutes of Health. 2-(2-Chloroethoxy)ethanol. Available from: [Link]

-

DrugBank. 2-(2-Chloroethoxy)ethanol. Available from: [Link]

-

NIST. Ethanol, 2-(2-chloroethoxy)-. Available from: [Link]

-

PubChem, National Institutes of Health. 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. Available from: [Link]

-

Mallak Specialties. 2-(2-Chloroethoxy) Ethanol. Available from: [Link]

-

Wikipedia. 2-Ethoxyethanol. Available from: [Link]

-

Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Available from: [Link]

- Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 4. 2-(2-Chloroethoxy)Ethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 628-89-7 2-(2-Chloroethoxy)ethanol AKSci D779 [aksci.com]

- 6. shivshaktipharmachem.com [shivshaktipharmachem.com]

- 7. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(2-Chloroethoxy)ethanol, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 2-(2-Fluoroethoxy)ethanol, a fluorinated organic compound of increasing interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct public-domain data on this specific molecule, this guide establishes a technical foundation by drawing logical, experience-based parallels with its well-documented chloro-analogue, 2-(2-Chloroethoxy)ethanol. We will delve into its molecular characteristics, propose robust synthetic pathways, and explore its potential applications as a versatile building block in the synthesis of novel therapeutics, all while maintaining the highest standards of scientific integrity.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets. 2-(2-Fluoroethoxy)ethanol (FEE) is a bifunctional molecule that offers a strategic advantage: it allows for the introduction of a fluoroethoxy moiety, a common pharmacophore that can enhance drug-like properties.

While its chloro-analogue, 2-(2-Chloroethoxy)ethanol (CEE), is widely used in the synthesis of established Active Pharmaceutical Ingredients (APIs) like Quetiapine and Hydroxyzine, FEE represents a next-generation building block for creating novel chemical entities with potentially superior pharmacokinetic profiles.[1][2]

Molecular Structure and Physicochemical Properties

2-(2-Fluoroethoxy)ethanol is a bifunctional organic compound featuring a primary alcohol, an ether linkage, and a terminal fluoroethyl group.

Table 1: Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol and its Chloro-Analogue

| Property | 2-(2-Fluoroethoxy)ethanol | 2-(2-Chloroethoxy)ethanol | Data Source(s) |

| Molecular Formula | C₄H₉FO₂ | C₄H₉ClO₂ | Calculated;[3] |

| Molecular Weight | 108.11 g/mol | 124.57 g/mol | Calculated;[2][3] |

| CAS Number | 373-22-8 | 628-89-7 | [4];[3] |

| Appearance | Likely a clear, colorless liquid | Clear, colorless to light yellow liquid | Inferred;[2] |

| Boiling Point | Not publicly available | 185 °C (at 760 mmHg); 79-81 °C (at 5 mmHg) | N/A;[2][4] |

| Density | Not publicly available | ~1.18 g/mL at 25 °C | N/A;[4] |

| Solubility | Expected to be miscible with water and polar organic solvents | Miscible with water | Inferred;[1] |

The critical difference lies in the terminal halogen. The carbon-fluorine bond is significantly stronger and more polarized than the carbon-chlorine bond. This has profound implications for the molecule's reactivity, as discussed below.

Caption: Molecular structures and key functional groups.

Synthesis of 2-(2-Fluoroethoxy)ethanol

While direct, optimized synthesis protocols for 2-(2-Fluoroethoxy)ethanol are not widely published, a robust pathway can be designed based on established fluorination methodologies. The most logical and field-proven approach is a nucleophilic fluorination of an activated diethylene glycol derivative. This typically involves two main strategies: halogen exchange (Halex) reaction or the fluorination of a sulfonate ester.

Causality Behind Synthetic Route Selection

-

Starting Material Availability : Diethylene glycol and 2-(2-chloroethoxy)ethanol are readily available, inexpensive bulk chemicals, making them ideal starting points.[5][6]

-

Reactivity and Control : The hydroxyl group is a poor leaving group. Therefore, it must be converted into a group that is easily displaced by a fluoride ion. Sulfonate esters (e.g., tosylates, mesylates) are excellent choices due to their high reactivity and the clean nature of the displacement reaction. Direct halogen exchange from the chloro-analogue is also feasible but may require harsher conditions.

-

Fluoride Source : Anhydrous fluoride salts are required. Cesium fluoride (CsF) is often used for its high solubility in polar aprotic solvents, while potassium fluoride (KF) can be effective with the aid of a phase-transfer catalyst (e.g., Kryptofix [2.2.2]).[7]

Caption: General workflow for synthesis from diethylene glycol.

Detailed Experimental Protocol: Synthesis via Tosylate Intermediate

This protocol describes a self-validating, two-step process starting from the commercially available 2-(2-chloroethoxy)ethanol, proceeding through a tosylate intermediate, followed by nucleophilic fluorination.

Step 1: Synthesis of 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate

-

Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(2-hydroxyethoxy)ethanol (1 equivalent) and anhydrous pyridine (or a non-nucleophilic base like triethylamine in dichloromethane) as the solvent.

-

Cooling : Cool the reaction mixture to 0 °C in an ice bath.

-

Tosylation : Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The causality here is to prevent side reactions and ensure selective tosylation of the primary alcohol.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by slowly adding cold water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-Fluoroethoxy)ethanol

-

Reactor Setup : In a clean, dry flask, dissolve the tosylate intermediate from Step 1 (1 equivalent) in a dry, polar aprotic solvent such as acetonitrile or DMF.

-

Fluorinating Agent : Add anhydrous potassium fluoride (KF) (2-3 equivalents) and a phase-transfer catalyst like Kryptofix [2.2.2] or 18-crown-6 (0.1 equivalents). The catalyst is crucial as it complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. An alternative is using the more soluble Cesium Fluoride (CsF).[7]

-

Reaction : Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 24-48 hours. The higher C-F bond energy requires thermal input to drive the substitution. Monitor by GC-MS or TLC.

-

Workup : Cool the reaction to room temperature and filter off the inorganic salts.

-

Purification : Remove the solvent under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield pure 2-(2-Fluoroethoxy)ethanol.

Applications in Drug Development & Research

The primary value of 2-(2-Fluoroethoxy)ethanol is as a building block for introducing the fluoroethoxyethyl side chain onto a core scaffold, typically via N-alkylation or O-alkylation.

Analogue-Based Application: Synthesis of a Quetiapine Analogue

Quetiapine is an antipsychotic medication synthesized using 2-(2-chloroethoxy)ethanol.[2] A fluoro-analogue could be synthesized using FEE to potentially improve metabolic stability.

Caption: Logical workflow for synthesizing a Quetiapine analogue.

The hydroxyl group of FEE would first need to be activated (e.g., converted to a mesylate or tosylate) to create a good leaving group, as the fluoride is unreactive in nucleophilic substitutions. The activated intermediate then serves as the electrophile for the N-alkylation of the piperazine ring on the drug's core structure.

Use in PET Ligand Synthesis

Fluorinated ethoxy linkers are common in the development of Positron Emission Tomography (PET) imaging agents. A notable example involves the synthesis of a curcuminoid derivative for imaging β-amyloid plaques in Alzheimer's disease, which incorporates a 2-(2-fluoroethoxy)ethoxy moiety.[7] This highlights the utility of such building blocks in creating diagnostic tools. The synthesis described in this work involves the fluorination of a tosylated precursor using CsF in t-BuOH, validating the synthetic strategy outlined above.[7]

Analytical Methodologies: Ensuring Purity and Safety

Given that halogenated short-chain alcohols can be potential genotoxic impurities (PGIs), a highly sensitive analytical method is required for quality control.[8] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from validated protocols for the chloro-analogue, would be the gold standard.[8]

Experimental Protocol: LC-MS/MS for Trace Quantification

-

Chromatographic System : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column : A C18 reverse-phase column is suitable for retaining this polar molecule.

-

Mobile Phase : A gradient elution using a binary system, such as 0.1% formic acid in water (A) and methanol or acetonitrile (B).

-

Sample Preparation : Samples of the API are accurately weighed and dissolved in a suitable diluent (e.g., water/methanol).

-

Mass Spectrometry :

-

Ionization Mode : Positive ion mode, likely using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Monitoring : Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. The parent ion would correspond to the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺. The daughter ions would result from characteristic fragmentation of the parent ion in the collision cell.

-

MRM Transitions (Predicted) :

-

Parent Ion [M+H]⁺: m/z 109.1

-

Fragment Ions: Would need to be determined experimentally but could include fragments corresponding to the loss of water or cleavage of the ether bond.

-

-

-

Validation : The method must be validated according to ICH guidelines, establishing limits of detection (LOD) and quantification (LOQ), linearity, accuracy, and precision.[8]

Conclusion

2-(2-Fluoroethoxy)ethanol is a valuable, albeit under-documented, building block for modern drug discovery and development. By understanding its properties through the lens of its well-characterized chloro-analogue and applying established principles of fluorination chemistry, researchers can confidently design synthetic routes and analytical controls. Its potential to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates ensures that 2-(2-Fluoroethoxy)ethanol will continue to be a reagent of significant interest to the scientific community. This guide provides the foundational knowledge and practical, field-proven insights necessary to incorporate this versatile molecule into advanced research and development programs.

References

-

PubChem. 2-[2-(2-Fluoroethoxy)ethoxy]ethan-1-ol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

PubChem. 2-(2,2-Difluoroethoxy)ethanol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

PubChem. 2-(2-(2-(Perfluorohexyl)ethoxy)ethoxy)ethanol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

PubChem. 2-(2,2,2-Trifluoroethoxy)ethan-1-ol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

Kim, H., et al. (2019). Synthesis and in vivo characterization of 18F-labeled difluoroboron-curcumin derivative for β-amyloid plaque imaging. ResearchGate. Available from: [Link]

-

NIST. Ethanol, 2-(2-chloroethoxy)-. National Institute of Standards and Technology. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents.

-

PubChem. 2-(Perfluorodecyl)ethanol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. National Center for Biotechnology Information. PubMed. Available from: [Link]

-

PubChem. 2-(Chloroethoxy)ethanol. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

Sources

- 1. 2-(2-Chloroethoxy)ethanol, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. 2-(2-氯乙氧基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 373-22-8|2-(2-Fluoroethoxy)ethanol|BLD Pharm [bldpharm.com]

- 5. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 6. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-[2,2-Difluoro-2-(fluoromethoxy)ethoxy]ethanol | C5H9F3O3 | CID 57902251 - PubChem [pubchem.ncbi.nlm.nih.gov]

boiling point of 2-(2-Fluoroethoxy)ethanol

An In-depth Technical Guide to the Boiling Point of 2-(2-Fluoroethoxy)ethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 6290-00-2), a compound of interest in pharmaceutical and radiochemical research. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document establishes a framework for its physicochemical understanding. By examining the properties of structurally related analogs, particularly its chlorinated counterpart, we elucidate the intermolecular forces governing its volatility. This guide offers a detailed, field-proven experimental protocol for the micro-scale determination of its boiling point, empowering researchers to establish this critical parameter empirically. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required for the accurate characterization of this and similar compounds.

Introduction and Scientific Context

2-(2-Fluoroethoxy)ethanol is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a terminal fluoroalkyl group. This unique combination of functional groups makes it a valuable, yet not widely characterized, building block in synthetic chemistry. Its structural similarity to 2-(2-Chloroethoxy)ethanol—a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs) like Quetiapine and Hydroxyzine—suggests its potential utility in the development of novel fluorinated pharmaceuticals.[1][2][3] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Furthermore, the 2-fluoroethoxy moiety is utilized in the design of Positron Emission Tomography (PET) radiotracers.[4]

An accurate understanding of fundamental physicochemical properties is paramount for any chemical's application in a research or manufacturing setting. The boiling point is a critical parameter that dictates purification strategies (distillation), reaction conditions, and safe handling and storage protocols. This guide addresses the current knowledge gap regarding the by providing a theoretical framework and a practical, self-validating experimental protocol for its determination.

Physicochemical Properties and Boiling Point Analysis

A thorough review of scientific literature and chemical databases indicates that the experimental has not been formally reported. However, we can develop a robust hypothesis of its expected value by analyzing its molecular structure and comparing it to well-characterized analogs.

Molecular Structure and Intermolecular Forces

The boiling point of a substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For 2-(2-Fluoroethoxy)ethanol, three primary forces are at play:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor, allowing molecules to act as both hydrogen bond donors and acceptors. This is a strong, directional interaction that requires substantial energy to overcome.

-

Dipole-Dipole Interactions: The electronegativity of the oxygen atom in the ether linkage and the highly electronegative fluorine atom create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.

-

London Dispersion Forces (LDF): These transient, induced-dipole forces exist in all molecules and increase with the size of the electron cloud and molecular surface area.

Comparative Analysis with Structural Analogs

To estimate the , it is instructive to compare its properties with its chloro-analog and the parent fluoro-alcohol.

| Property | 2-(2-Fluoroethoxy)ethanol | 2-(2-Chloroethoxy)ethanol [5][6] | 2-Fluoroethanol [4] |

| CAS Number | 6290-00-2 | 628-89-7 | 371-62-0 |

| Molecular Formula | C₄H₉FO₂ | C₄H₉ClO₂ | C₂H₅FO |

| Molecular Weight | 108.11 g/mol | 124.57 g/mol | 64.06 g/mol |

| Boiling Point (Std. Pressure) | Not Experimentally Reported | ~185 - 190 °C | 103.5 °C |

| Boiling Point (Reduced Pressure) | Not Experimentally Reported | 79-81 °C @ 5 mm Hg[1][7] | Not Applicable |

Expertise-Driven Insights:

-

Impact of Halogen Substitution: The primary structural difference between the target compound and its well-documented chloro-analog is the substitution of a chlorine atom with fluorine. Fluorine is more electronegative than chlorine but has a significantly smaller atomic radius and is less polarizable.

-

The higher electronegativity of fluorine will lead to a more polar C-F bond compared to the C-Cl bond, potentially strengthening dipole-dipole interactions.

-

However, the much lower polarizability and smaller surface area of fluorine compared to chlorine will result in significantly weaker London Dispersion Forces.

-

-

Dominant Forces: In molecules capable of hydrogen bonding, LDFs play a crucial, often decisive, role in determining the final boiling point among analogs. Given that the dominant hydrogen bonding from the -OH group is present in both the fluoro- and chloro-compounds, the significant reduction in LDFs for the fluoro-analog is expected to be the deciding factor.

-

Predicted Boiling Point: It is therefore predicted that the boiling point of 2-(2-Fluoroethoxy)ethanol will be substantially lower than that of 2-(2-Chloroethoxy)ethanol (185-190 °C) . It will be higher than that of 2-Fluoroethanol (103.5 °C) due to the increased molecular weight and the additional ether oxygen available for hydrogen bond acceptance.

Experimental Protocol: Micro-Boiling Point Determination

The absence of reported data necessitates a reliable experimental method for determination. The Siwoloboff method is a trusted and material-sparing technique ideal for research settings where only small quantities of a substance may be available.[8][9] This protocol provides a self-validating system for obtaining an accurate boiling point.

Principle of the Method

A small sample of the liquid is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, trapped air in the capillary expands and escapes. As the liquid's boiling point is reached, its vapor pressure equals the external pressure, and a rapid, continuous stream of vapor bubbles emerges from the capillary. The apparatus is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn up into it.[10] This method is highly accurate as it measures the temperature at the precise moment of equilibrium between the liquid and vapor phases.

Step-by-Step Methodology

-

Apparatus Assembly:

-

Secure a small fusion tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the middle of the thermometer bulb.

-

Using a dropper, add approximately 0.5 mL of 2-(2-Fluoroethoxy)ethanol to the fusion tube.

-

Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end down.

-

Mount the entire assembly in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed below the oil level but the open end of the fusion tube is above it.

-

-

Heating Phase:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate. The design of the Thiele tube ensures uniform heating via convection currents.[9]

-

Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as trapped air expands.

-

Continue heating at a rate of approximately 2-3 °C per minute as you approach the estimated boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tip once the boiling point is reached. The rate should be fast enough that individual bubbles are nearly indistinguishable.

-

-

Cooling and Measurement Phase:

-

Once a continuous stream of bubbles is observed for at least 30 seconds, remove the heat source.

-

Allow the apparatus to cool slowly while observing the capillary tube.

-

The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn into the capillary tube is the boiling point.

-

Record this temperature.

-

-

Validation:

-

To ensure accuracy, allow the apparatus to cool further, then re-heat to confirm the result. A reliable protocol will yield a reproducible boiling point within a narrow range (e.g., ± 0.5 °C).

-

Workflow Visualization

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(2-Chloroethoxy) ethanol - 628-89-7 - Manufacturer India [valeshvarbiotech.com]

- 4. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 5. 2-(Chloroethoxy)ethanol | C4H9ClO2 | CID 12361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. 2-(2-Chloroethoxy)ethanol | 628-89-7 [chemicalbook.com]

- 8. 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS#: 373-45-5 [m.chemicalbook.com]

- 9. Ethanol, 2-(2-chloroethoxy)- [webbook.nist.gov]

- 10. 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 2-(2-Fluoroethoxy)ethanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Fluoroethoxy)ethanol, a significant compound in various research and development sectors, including pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in organic media.

Introduction to 2-(2-Fluoroethoxy)ethanol: A Molecule of Interest

2-(2-Fluoroethoxy)ethanol is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a terminal fluorine atom. This unique combination of functional groups imparts a distinct set of physicochemical properties that govern its interactions with other molecules, most notably its solubility in various solvents. Understanding these solubility characteristics is paramount for its application in chemical synthesis, formulation development, and purification processes. The strategic placement of the fluorine atom can influence metabolic stability and other pharmacokinetic properties, making it a valuable building block in medicinal chemistry.

Theoretical Framework for Solubility: A Predictive Approach

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the balance of intermolecular forces between the solute and solvent molecules. For 2-(2-Fluoroethoxy)ethanol, its solubility profile is dictated by the interplay of its structural features:

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic and other hydrogen-bond-accepting solvents.

-

Polarity: The presence of ether and alcohol functionalities, along with the electronegative fluorine atom, creates a significant molecular dipole, suggesting good solubility in polar solvents.

-

Fluorine's Influence: While a single fluorine atom does not render the molecule "fluorous" in the traditional sense, it does modulate the overall electronic properties and can influence interactions with specific solvents. Partially fluorinated ethers are known to balance fluorophilicity and polarity, which can enhance solubility in both polar and non-polar systems.[3]

Based on these structural attributes, a predicted solubility profile in various organic solvent classes can be proposed.

Table 1: Predicted Solubility of 2-(2-Fluoroethoxy)ethanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High / Miscible | The hydroxyl group of 2-(2-Fluoroethoxy)ethanol can readily form hydrogen bonds with these solvents. The overall polarity is also well-matched. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | High / Miscible | The dipole-dipole interactions between the solute and these solvents are expected to be strong, leading to good solvation. |

| Non-Polar | Hexane, Toluene | Low / Immiscible | The significant polarity of 2-(2-Fluoroethoxy)ethanol makes it incompatible with the non-polar nature of these solvents, which primarily rely on weaker van der Waals forces for interaction.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkage in 2-(2-Fluoroethoxy)ethanol will have a favorable interaction with other ether solvents. The presence of the hydroxyl group may limit miscibility in all proportions with less polar ethers like diethyl ether. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 2-(2-Fluoroethoxy)ethanol, a robust and reproducible experimental protocol is essential. The following section outlines a detailed, step-by-step methodology based on the widely accepted shake-flask method.[2] This protocol is designed to be a self-validating system, ensuring the generation of reliable and accurate data.

Materials and Equipment

-

2-(2-Fluoroethoxy)ethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions:

-

Rationale: Starting with an excess of the solute ensures that equilibrium is reached from a state of saturation, providing a more accurate determination of the maximum amount of solute that can be dissolved.

-

Procedure: Add an excess amount of 2-(2-Fluoroethoxy)ethanol to a known volume of the selected organic solvent in a sealed vial. The exact amount of excess is not critical, but it should be visibly present as a separate phase.

-

-

Equilibration:

-

Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required for the dissolution process to reach a steady state at a given temperature.

-